molecular formula C13H9Cl3N2O B1437096 3-Amino-N-(2,4,5-trichlorophenyl)benzamide CAS No. 1020054-06-1

3-Amino-N-(2,4,5-trichlorophenyl)benzamide

Cat. No.: B1437096
CAS No.: 1020054-06-1
M. Wt: 315.6 g/mol
InChI Key: KXNGQSIKTJPWJZ-UHFFFAOYSA-N
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Description

3-Amino-N-(2,4,5-trichlorophenyl)benzamide is a chemical compound characterized by its molecular formula C13H9Cl3N2O

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-N-(2,4,5-trichlorophenyl)benzamide typically involves the reaction of 2,4,5-trichlorophenylamine with benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-N-(2,4,5-trichlorophenyl)benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

3-Amino-N-(2,4,5-trichlorophenyl)benzamide has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be utilized in biochemical assays and as a probe in molecular biology studies.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Amino-N-(2,4,5-trichlorophenyl)benzamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

3-Amino-N-(2,4,5-trichlorophenyl)benzamide is similar to other compounds such as 3-Amino-N-(2,4,6-trichlorophenyl)benzamide and 2-(3-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)-2-oxo-N-(2,4,5-trichlorophenyl)acetamide. The presence of the trichlorophenyl group contributes to its distinct chemical properties and reactivity.

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Properties

IUPAC Name

3-amino-N-(2,4,5-trichlorophenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl3N2O/c14-9-5-11(16)12(6-10(9)15)18-13(19)7-2-1-3-8(17)4-7/h1-6H,17H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXNGQSIKTJPWJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C(=O)NC2=CC(=C(C=C2Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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